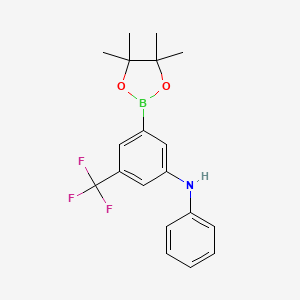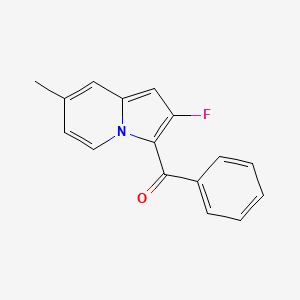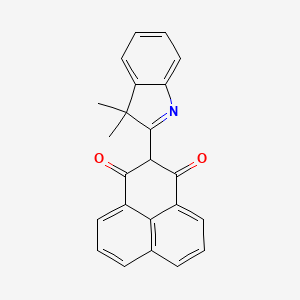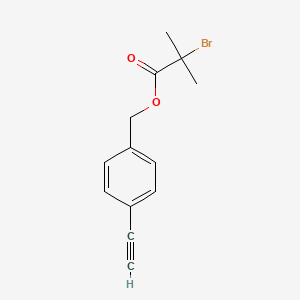
Phosphoric acid, pentyl dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, pentyl dipropyl ester is an organic compound belonging to the class of phosphoric acid esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoric acid, pentyl dipropyl ester can be synthesized through the esterification reaction between phosphoric acid and the corresponding alcohols, pentanol and dipropyl alcohol. The reaction typically requires an acid catalyst such as concentrated sulfuric acid to proceed efficiently. The general reaction is as follows:
H3PO4+C5H11OH+2C3H7OH→(C5H11O)(C3H7O)2PO4+3H2O
Industrial Production Methods: In industrial settings, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, pentyl dipropyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.
Oxidation: Oxidizing agents can convert the ester into phosphoric acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Major Products:
Hydrolysis: Phosphoric acid, pentanol, and dipropyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, pentyl dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in biochemical processes involving phosphate esters.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of plasticizers, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, pentyl dipropyl ester involves its ability to participate in esterification and hydrolysis reactions. In biological systems, it can act as a phosphate donor or acceptor, influencing various metabolic pathways. The molecular targets and pathways involved include enzymes that catalyze phosphorylation and dephosphorylation reactions.
Vergleich Mit ähnlichen Verbindungen
- Phosphoric acid, ethyl dipropyl ester
- Phosphoric acid, butyl dipropyl ester
- Phosphoric acid, pentyl diethyl ester
Comparison: Phosphoric acid, pentyl dipropyl ester is unique due to its specific alkyl groups, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
646450-38-6 |
|---|---|
Molekularformel |
C11H25O4P |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
pentyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-4-7-8-11-15-16(12,13-9-5-2)14-10-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
RCWUXPGHJCTUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

propanedinitrile](/img/structure/B12603381.png)



![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)


